molecular formula C20H15BrN2O2S B11695588 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B11695588
M. Wt: 427.3 g/mol
InChI Key: QHNMUOPXFAPMEV-UHFFFAOYSA-N
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Description

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, often using ethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can be compared with other benzothiazole derivatives, such as:

    5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide: This compound has a similar structure but contains a furan ring instead of a naphthalene ring, leading to different chemical and biological properties.

    5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: This compound includes a thiophene ring and a pyridine moiety, which may enhance its biological activity and selectivity.

    5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H15BrN2O2S/c1-2-25-12-9-10-17-18(11-12)26-20(22-17)23-19(24)15-7-3-6-14-13(15)5-4-8-16(14)21/h3-11H,2H2,1H3,(H,22,23,24)

InChI Key

QHNMUOPXFAPMEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=C3C=CC=C4Br

Origin of Product

United States

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